![molecular formula C19H16BrFN2O B2801178 N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide CAS No. 2224254-10-6](/img/structure/B2801178.png)
N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide, commonly known as BMS-986177, is a small molecule drug that has shown promising results in preclinical trials for the treatment of various inflammatory diseases.
Mécanisme D'action
BMS-986177 is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 plays a crucial role in the signaling pathway of cytokines, which are proteins that regulate the immune response. By inhibiting TYK2, BMS-986177 blocks the downstream signaling of cytokines, thus reducing inflammation and disease severity.
Biochemical and Physiological Effects:
BMS-986177 has been shown to effectively reduce inflammation and disease severity in animal models of inflammatory diseases. In addition, preclinical studies have demonstrated that BMS-986177 has a favorable safety profile and is well-tolerated in animals. However, further studies are needed to evaluate the long-term safety and efficacy of BMS-986177 in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMS-986177 is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, BMS-986177 has a favorable pharmacokinetic profile, which allows for once-daily dosing. However, one of the limitations of BMS-986177 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For research on BMS-986177 include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential therapeutic applications in other inflammatory diseases. In addition, further studies are needed to elucidate the long-term safety and efficacy of BMS-986177 in humans, as well as its potential interactions with other drugs.
Conclusion:
BMS-986177 is a promising small molecule drug that has shown potential therapeutic applications in various inflammatory diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to evaluate its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of BMS-986177 involves the reaction of 4-bromobenzyl cyanide with 4-fluorobenzyl bromide, followed by cyclization with cyclobutanone. The resulting product is then treated with carboxylic acid to form the final compound. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
BMS-986177 has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Preclinical studies have shown that BMS-986177 effectively blocks the activity of a specific protein called TYK2, which is involved in the inflammatory response. Inhibition of TYK2 has been shown to reduce inflammation and disease severity in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O/c20-14-5-1-13(2-6-14)18(11-22)23-19(24)17-10-9-16(17)12-3-7-15(21)8-4-12/h1-8,16-18H,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXOEPOXJVDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)C(=O)NC(C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)(cyano)methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.